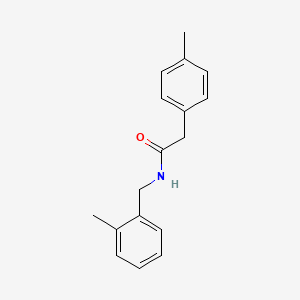
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide, also known as N-phenyl-2-(p-tolyl)acetamide, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the acetamide family and is often referred to by its chemical formula C18H19NO.
Mécanisme D'action
The mechanism of action of N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of pain, inflammation, and fever. By inhibiting the production of prostaglandins, N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide may help to reduce pain, inflammation, and fever.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and antipyretic properties, this compound has also been shown to have anticonvulsant and anxiolytic effects. These effects are believed to be mediated through the modulation of neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied and its effects on the body are well understood. Additionally, N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide is relatively easy to synthesize and is commercially available.
One limitation of using N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide in lab experiments is its potential for toxicity. This compound has been shown to have hepatotoxic effects in some animal models, and caution should be taken when using this compound in experiments involving the liver.
Orientations Futures
There are a number of potential future directions for research involving N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide and its effects on various physiological processes. Finally, there is a need for further studies to investigate the potential toxicity of this compound and its analogs.
Méthodes De Synthèse
The synthesis of N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide involves the reaction of 2-methylbenzylamine with p-tolylacetic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the desired compound as a white crystalline solid with a melting point of 96-98°C.
Applications De Recherche Scientifique
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide has been used extensively in scientific research as a tool for investigating the mechanisms of various physiological processes. This compound has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and antipyretic properties.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-7-9-15(10-8-13)11-17(19)18-12-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVWWYOQMOZXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)


![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)

![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)